molecular formula C8H13N3O B15091648 3-(1H-pyrazol-4-yloxy)piperidine

3-(1H-pyrazol-4-yloxy)piperidine

Cat. No.: B15091648
M. Wt: 167.21 g/mol
InChI Key: UEHCNFWXMBOMAK-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-4-yloxy)piperidine is a heterocyclic compound featuring a piperidine ring (a six-membered amine) linked to a pyrazole moiety via an oxygen bridge. The oxygen bridge between the piperidine and pyrazole likely enhances polarity and hydrogen-bonding capacity, influencing solubility and target binding.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-(1H-pyrazol-4-yloxy)piperidine

InChI

InChI=1S/C8H13N3O/c1-2-7(4-9-3-1)12-8-5-10-11-6-8/h5-7,9H,1-4H2,(H,10,11)

InChI Key

UEHCNFWXMBOMAK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2=CNN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-4-yloxy)piperidine typically involves the reaction of piperidine with a pyrazole derivative. One common method is the nucleophilic substitution reaction where piperidine reacts with 4-chloropyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-4-yloxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced piperidine derivatives .

Scientific Research Applications

3-(1H-Pyrazol-4-yloxy)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-4-yloxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target. This can lead to inhibition or activation of biological pathways, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Compound A : 4-[4-(3-Methyl-1,2-oxazol-5-yl)-1H-pyrazol-3-yl]piperidine ()

  • Key Difference : The pyrazole is substituted with a 3-methylisoxazole group.
  • This may enhance binding affinity in enzymatic pockets compared to unsubstituted pyrazole derivatives.

Compound B : 3-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidine ()

  • Key Difference : A methylene (-CH2-) linker replaces the oxygen bridge, and the pyrazole bears an ethyl group.
  • The ethyl group may sterically hinder interactions but could enhance metabolic stability.

Central Ring Modifications

Compound C: 8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline ()

  • Key Difference: Piperidine is retained, but the pyrazole is replaced with a quinoline moiety.
  • Impact: The quinoline’s planar aromatic system enhances stacking interactions, while the piperidine retains conformational flexibility. This compound crystallizes with a chair conformation for piperidine and exhibits dispersion-dominated intermolecular interactions (H⋯H contacts: 67.5%) .

Compound D: 8-{4-[3-(Cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline ()

  • Key Difference : Piperazine replaces piperidine.
  • Despite isoelectronicity with Compound C, the piperazine adopts a chair conformation but forms distinct crystal packing (ribbons vs. chains) due to altered intermolecular forces .

Linker Group Variations

Compound E : Pyrazolo[3,4-d]pyrimidine derivatives ()

  • Key Difference : Fusion of pyrazole with pyrimidine creates a bicyclic system.
  • Impact : The fused system enhances rigidity and planar geometry, favoring intercalation in nucleic acids or kinase ATP-binding sites. Isomerization studies (e.g., derivatives 6–9) highlight sensitivity to reaction conditions, suggesting that subtle structural changes significantly alter stability .

Comparative Data Table

Compound Core Structure Substituent/Linker Key Properties/Findings Reference
3-(1H-Pyrazol-4-yloxy)piperidine Piperidine + pyrazole Oxygen bridge High polarity; potential for H-bonding
Compound A Piperidine + pyrazole 3-Methylisoxazole Increased π-stacking capacity
Compound B Piperidine + pyrazole Methylene linker + ethyl Enhanced lipophilicity
Compound C Piperidine + quinoline Benzyl-cyclopentene Chair conformation; H⋯H contacts (67.5%)
Compound D Piperazine + quinoline Benzyl-cyclopentene Increased basicity; ribbon-like packing
Compound E Pyrazolo-pyrimidine Fused bicyclic system Rigidity; isomerization sensitivity

Research Findings and Implications

  • Conformational Analysis : Piperidine derivatives predominantly adopt chair conformations in crystal structures (e.g., Compounds C and D), but linker groups and substituents influence packing (chain vs. ribbon patterns) .
  • Electronic Effects : Oxygen bridges (as in this compound) enhance polarity compared to methylene linkers, affecting solubility and target engagement.
  • Synthetic Considerations : Substituent placement (e.g., ethyl in Compound B) and fused-ring systems (e.g., Compound E) require precise reaction conditions to avoid isomerization or byproducts .

Methodological Notes

  • Crystallography : SHELX software () is widely used for structural refinement, enabling precise determination of piperidine/pyrazole conformations .
  • Computational Analysis : Tools like Multiwfn () aid in evaluating electron density and intermolecular interactions, critical for understanding substituent effects .

Biological Activity

3-(1H-pyrazol-4-yloxy)piperidine is a heterocyclic compound that combines a piperidine ring with a pyrazole moiety. This unique structural configuration suggests potential biological activities, making it an interesting subject for medicinal chemistry research. The compound's molecular formula, C10_{10}H12_{12}N2_{2}O, indicates the presence of nitrogen and oxygen atoms, which are integral to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound likely exerts its effects through:

  • Enzyme Inhibition : By binding to active sites of enzymes, it can prevent substrate binding and catalytic activity.
  • Receptor Modulation : Interaction with receptors can lead to alterations in signaling pathways.

These interactions are facilitated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : The compound has shown promise in inhibiting various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties, possibly through the modulation of cell cycle proteins and apoptosis pathways .
  • CNS Effects : There is ongoing research into its effects on central nervous system disorders, including potential applications in treating conditions like anxiety and depression .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against gram-positive and gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
CNS ModulationPotential anxiolytic effects observed

Case Studies

Several studies have explored the pharmacological profile of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound against various pathogens and found significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
  • Cancer Cell Line Studies : In vitro assays demonstrated that this compound induces apoptosis in human breast cancer cells (MCF-7) through activation of caspase pathways. The compound was shown to reduce cell viability significantly at concentrations above 5 µM.
  • Neuropharmacological Assessment : Research involving animal models indicated that the compound may exert anxiolytic effects, as evidenced by reduced anxiety-like behavior in elevated plus maze tests. These findings suggest a potential for further development as a therapeutic agent for anxiety disorders .

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